molecular formula C12H14ClNO3S B2771331 1-(4-Chlorophenyl)-3-(dimethylamino)-2-(methylsulfonyl)-2-propen-1-one CAS No. 344275-55-4

1-(4-Chlorophenyl)-3-(dimethylamino)-2-(methylsulfonyl)-2-propen-1-one

Cat. No.: B2771331
CAS No.: 344275-55-4
M. Wt: 287.76
InChI Key: GKDBUDMWWVZKFY-FLIBITNWSA-N
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Description

1-(4-Chlorophenyl)-3-(dimethylamino)-2-(methylsulfonyl)-2-propen-1-one is an organic compound with a complex structure that includes a chlorophenyl group, a dimethylamino group, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(dimethylamino)-2-(methylsulfonyl)-2-propen-1-one typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with dimethylamine and methylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(dimethylamino)-2-(methylsulfonyl)-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(dimethylamino)-2-(methylsulfonyl)-2-propen-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(dimethylamino)-2-(methylsulfonyl)-2-propen-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-2-(dimethylamino)-2-propen-1-one
  • 1-(4-Chlorophenyl)-3-(dimethylamino)-2-propen-1-one
  • 1-(4-Chlorophenyl)-3-(methylsulfonyl)-2-propen-1-one

Uniqueness

1-(4-Chlorophenyl)-3-(dimethylamino)-2-(methylsulfonyl)-2-propen-1-one is unique due to the presence of both the dimethylamino and methylsulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of reactions and applications, making it a valuable compound in various fields.

Properties

IUPAC Name

(Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-methylsulfonylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3S/c1-14(2)8-11(18(3,16)17)12(15)9-4-6-10(13)7-5-9/h4-8H,1-3H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDBUDMWWVZKFY-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)C1=CC=C(C=C1)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C(=O)C1=CC=C(C=C1)Cl)\S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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